Product packaging for (S)-3-aminobutanamide(Cat. No.:)

(S)-3-aminobutanamide

Cat. No.: B14808881
M. Wt: 102.14 g/mol
InChI Key: OTVXVVYHNZUDSN-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-3-Aminobutanamide (CAS 44589-01-7) is a chiral aminobutanamide derivative of significant interest in medicinal chemistry and neuropharmacology research. This compound is a structural analog of 4-aminobutyric acid (GABA) and related aminobutanamides, which are extensively investigated as potential inhibitors of GABA transporters (GATs) . The GAT system plays a critical role in regulating GABAergic neurotransmission by mediating the uptake of synaptic GABA into neurons and glial cells . By interfering with this reuptake process, GAT inhibitors can enhance GABAergic tone, making this compound a valuable research tool for studying the pathophysiology and treatment of neurological conditions where GABA function is compromised, such as epilepsy, neuropathic pain, and migraine . The (S)-enantiomer is of particular interest for creating stereochemically pure compounds to study enantiomer-specific biological effects and for the synthesis of more complex active pharmaceutical ingredients. Its amide functionality contributes to favorable physicochemical properties, and it is freely soluble in aqueous environments (approximately 235 g/L at 25 °C), facilitating in vitro and in vivo research applications . Researchers utilize this compound to explore the structure-activity relationships of GAT inhibitors and to develop new pharmacological agents for central nervous system disorders. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O B14808881 (S)-3-aminobutanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

(3S)-3-aminobutanamide

InChI

InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7)/t3-/m0/s1

InChI Key

OTVXVVYHNZUDSN-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CC(=O)N)N

Canonical SMILES

CC(CC(=O)N)N

Origin of Product

United States

Advanced Synthetic Methodologies for S 3 Aminobutanamide

Enantioselective Catalytic Approaches

Catalytic asymmetric synthesis represents one of the most efficient and atom-economical strategies for producing enantiomerically pure compounds. nih.gov By using a small amount of a chiral catalyst, it is possible to generate large quantities of a desired enantiomer. nih.gov These methods are broadly categorized into asymmetric hydrogenation, organocatalysis, and transition metal-catalyzed reactions.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral molecules by the addition of hydrogen across a double bond of a prochiral substrate, guided by a chiral catalyst. researchgate.net This method is widely applied in industry for the production of pharmaceuticals and other fine chemicals. researchgate.net For the synthesis of (S)-3-aminobutanamide, a potential precursor would be 3-aminocrotonamide (B231188) or a related unsaturated amide.

While specific examples detailing the asymmetric hydrogenation to yield this compound are not extensively documented in readily available literature, the general principles can be illustrated by the synthesis of other chiral amines and amides. For instance, the rhodium-catalyzed asymmetric hydrogenation of α-primary and secondary amino ketones has been shown to produce various 1,2-amino alcohols with good yields and enantioselectivies. nih.gov A highly efficient Rh-catalyzed asymmetric hydrogenation of rigid cyclic 3-amino-4-alkyl/aryl disubstituted maleimides has been developed using axially chiral biaryl diphosphine ligands, affording chiral disubstituted succinimides with excellent yields and stereoselectivities (up to 99% ee). nih.gov This highlights the potential of using chiral phosphine (B1218219) ligands in combination with rhodium for the stereoselective reduction of enamides.

A concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) utilized the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium Me-DuPHOS catalyst, achieving very high enantiomeric excess. researchgate.net This demonstrates the efficacy of rhodium-diphosphine catalysts in creating a chiral amine center via hydrogenation of a C=C bond adjacent to a nitrogen-containing functional group. researchgate.net

Chiral Organocatalysis in this compound Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major pillar of asymmetric synthesis, complementing metal- and biocatalysis. nih.gov For the synthesis of β-amino amides, chiral Brønsted acids, such as phosphoric acids, have proven to be particularly effective. nih.govresearchgate.netnih.gov

A notable example is the dynamic kinetic resolution of α-stereogenic-β-formyl amides via an asymmetric 2-aza-Cope rearrangement catalyzed by chiral phosphoric acids. researchgate.netnih.gov This reaction establishes both a new C-N and a C-C bond with high diastereo- and enantiocontrol, yielding β-imino amides that can be readily converted to the desired primary β-amino amides. researchgate.netnih.gov Although this study does not specifically report the synthesis of this compound, it provides a clear framework and detailed results for structurally similar compounds. The products of these reactions can be hydrolyzed under mild conditions to afford the primary β-amino amides in high yield. researchgate.net

The table below summarizes the results for the synthesis of various β-amino amides using this methodology, showcasing the high levels of stereocontrol achievable.

Table 1: Chiral Phosphoric Acid-Catalyzed Asymmetric 2-Aza-Cope Rearrangement

CatalystSolventDiastereomeric Ratio (dr)Enantiomeric Ratio (er)Reference
AToluene7:196:4 researchgate.net
BToluene6:196:4 researchgate.net
ACPME9:197:3 researchgate.net
BCPME10:198:2 researchgate.net
ACHCl₃10:197:3 researchgate.net

Data sourced from a study on the asymmetric synthesis of β-amino amides via a catalytic enantioconvergent 2-aza-Cope rearrangement. researchgate.net Catalysts A and B are specific chiral phosphoric acids. CPME = Cyclopentyl methyl ether.

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a wide array of transformations to form chiral centers. researchgate.netrsc.org Asymmetric reductive amination (ARA), which involves the reaction of a carbonyl compound with an amine followed by reduction of the intermediate imine, is one of the most direct methods to access chiral amines. researchgate.netrsc.org This process can be catalyzed by various transition metals, including ruthenium, rhodium, and iridium, in complex with chiral ligands. researchgate.net

For the synthesis of this compound, a potential route could involve the asymmetric reductive amination of 3-oxobutanamide. Metal-catalyzed approaches typically employ chiral iridium(I), rhodium(I), or ruthenium(II) complexes, often under hydrogen pressure. researchgate.netresearchgate.net

Another relevant transition metal-catalyzed approach is the enantioselective hydroamination of alkenes. A copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds has been developed for the synthesis of β-amino acid derivatives. nih.gov This method utilizes a copper hydride (CuH) catalyst with a chiral ligand to control the regioselectivity and enantioselectivity of the addition of an amine source across a double bond. nih.gov By selecting an appropriate chiral ligand, the copper can be delivered to the β-position of cinnamic acid derivatives, leading to the formation of β-amino products with high enantioselectivity. nih.gov

Chiral Auxiliary-Mediated Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. nih.gov This strategy is a classical and reliable method for asymmetric synthesis.

Utilization of Stoichiometric Chiral Auxiliaries

The use of stoichiometric chiral auxiliaries is a well-established method for controlling stereochemistry. Evans oxazolidinones are a prominent class of chiral auxiliaries used in a variety of asymmetric transformations, including aldol (B89426) reactions and conjugate additions. nih.gov In the context of synthesizing a β-amino compound, an α,β-unsaturated amide derived from an Evans auxiliary could undergo a diastereoselective conjugate addition of an amine or an amine equivalent. The stereochemical outcome is often dictated by the chelation of a Lewis acid between the carbonyl oxygen of the amide and the oxygen of the auxiliary, which locks the conformation and exposes one face of the double bond to nucleophilic attack. nih.gov

Another widely used class of chiral auxiliaries is based on pseudoephedrine. These have been successfully employed in the diastereoselective conjugate addition of amines to α,β-unsaturated amides, yielding β-amino products with high diastereoselectivity. aminer.org

Diastereoselective Synthesis through Chiral Induction

Diastereoselective synthesis through chiral induction involves the creation of a new stereocenter under the influence of an existing one within the molecule. When a chiral auxiliary is attached to a prochiral substrate, it induces chirality in the product of a subsequent reaction, leading to the preferential formation of one diastereomer over the other.

For example, the diastereoselective reduction of a β-keto amide that is attached to a chiral auxiliary can lead to the formation of a β-hydroxy amide with high diastereomeric excess. This β-hydroxy group can then be converted into an amino group, for instance, via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an azide (B81097) and subsequent reduction. The development of stereoselective methods for the synthesis of chiral, non-racemic amines is of high importance, and the use of Ellman's chiral tert-butanesulfinamide reagent is a particularly efficient way to prepare chiral amines via the diastereoselective addition of nucleophiles to N-sulfinylimines or the reduction of N-sulfinylketimines. osi.lv

Biocatalytic and Enzymatic Routes to this compound

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. nih.govresearchgate.net Enzymes and whole-cell systems are increasingly employed for the production of enantiomerically pure amines and amides. diva-portal.org

The direct asymmetric synthesis of chiral amines from prochiral ketones is a highly attractive route, and transaminases (TAs) are particularly well-suited for this purpose due to their excellent stereoselectivity. diva-portal.orgnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, using pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. tdx.cat While direct enzymatic synthesis of this compound has not been extensively detailed in available literature, the synthesis of structurally similar chiral amines and β-amino acids using engineered transaminases is well-documented.

For instance, extensive protein engineering of transaminases has yielded enzymes with significantly enhanced activity (up to 8,900-fold) and high stereoselectivity (up to >99.9% enantiomeric excess) for the synthesis of bulky chiral amines. nih.gov Such engineered enzymes could potentially be applied to the asymmetric amination of a suitable keto-amide precursor to yield this compound. The synthesis of other valuable chiral building blocks, such as (R)-3-aminobutanol, has been successfully achieved through the engineering of (R)-selective transaminases, highlighting the potential of this approach for accessing specific stereoisomers. nih.govresearcher.life

Another relevant enzymatic approach is the use of ammonia (B1221849) lyases. Phenylalanine ammonia lyases (PAL) have been engineered for the direct asymmetric synthesis of β-branched aromatic α-amino acids with excellent diastereoselectivity and enantioselectivity. nih.gov This demonstrates the potential of enzyme engineering to create biocatalysts for the synthesis of complex chiral amino compounds.

The table below summarizes the application of engineered enzymes in the synthesis of chiral amines, illustrating the potential for developing a biocatalyst for this compound.

Enzyme TypeEngineered EnzymeSubstrateProductConversion (%)Enantiomeric Excess (%)
TransaminaseEngineered Fold Class I TABulky ketonesBulky chiral amines->99.9
TransaminaseEngineered FsTA (mut4)4-hydroxy-2-butanone(R)-3-aminobutanol--
Phenylalanine Ammonia LyaseEngineered PcPAL mutantCinnamic acid derivativesβ-branched aromatic α-amino acids->99.5

Table based on data from studies on related chiral amine and amino acid syntheses, demonstrating the feasibility of the enzymatic approach. nih.govnih.govnih.gov

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the protection of the enzyme within the cellular environment, the in-situ regeneration of cofactors, and simplified catalyst preparation. nih.govresearchgate.net This approach avoids costly and time-consuming enzyme purification.

A prime example of the successful application of whole-cell biocatalysis is the production of (S)-2-aminobutanamide, a key intermediate for the anti-epileptic drug levetiracetam. researchgate.netnih.gov In this process, recombinant Escherichia coli cells expressing a novel D-aminopeptidase from Brucella sp. (Bs-Dap) were used for the kinetic resolution of racemic 2-aminobutanamide (B112745). researchgate.netnih.gov This whole-cell system achieved a 50% conversion with an enantiomeric excess of over 99% for (S)-2-aminobutanamide in just 80 minutes at a high substrate concentration of 300 g/L. nih.govsci-hub.st

The key parameters for this whole-cell biocatalytic process are detailed in the table below.

ParameterValue
BiocatalystRecombinant E. coli expressing D-aminopeptidase (Bs-Dap)
SubstrateRacemic 2-aminobutanamide
Substrate Concentration300 g/L
Biocatalyst Loading4 g/L (wet cell weight)
Temperature35 °C
pH8.0
Conversion50%
Product e.e.>99% ((S)-2-aminobutanamide)
Reaction Time80 min

Data from the whole-cell biocatalytic resolution of 2-aminobutanamide. nih.govsci-hub.st

While this example pertains to the 2-amino isomer, it strongly suggests that a similar whole-cell biocatalytic system, potentially utilizing an (S)-selective amidase or another suitable enzyme, could be developed for the asymmetric production of this compound.

Resolution Techniques for Enantiomeric Enrichment of 3-aminobutanamide (B1278367) Racemates

Resolution of racemates remains a widely used industrial method for obtaining enantiomerically pure compounds. mdpi.com This involves separating the enantiomers of a racemic mixture, often by converting them into diastereomers with different physical properties.

Classical resolution through the formation of diastereomeric salts is a well-established technique for separating enantiomers. fiveable.melibretexts.org The method involves reacting a racemic mixture of an acid or a base with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. libretexts.org These diastereomers have different solubilities, allowing for their separation by fractional crystallization. libretexts.orgunchainedlabs.com

For a racemic mixture of 3-aminobutanamide, which is basic, a chiral acid would be used as the resolving agent. Commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgnih.gov The process would involve dissolving the racemic 3-aminobutanamide and the chiral acid in a suitable solvent. One of the diastereomeric salts would preferentially crystallize out of the solution due to lower solubility. After separation by filtration, the desired enantiomer of 3-aminobutanamide can be recovered by treating the salt with a base to neutralize the resolving agent. libretexts.org Although this method is conceptually straightforward, finding the optimal resolving agent, solvent, and crystallization conditions can require significant empirical screening. unchainedlabs.com

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. mdpi.comresearchgate.net One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer or the product from the faster-reacting enantiomer.

Enzymes are highly effective catalysts for kinetic resolution due to their high enantioselectivity. Lipases, proteases, and amidases are commonly used for this purpose. nih.govmdpi.com For the resolution of racemic 3-aminobutanamide, an (R)-selective amidase could theoretically be used to hydrolyze the (R)-enantiomer to (R)-3-aminobutanoic acid, leaving the desired this compound unreacted.

A closely related and industrially relevant example is the kinetic resolution of racemic 2-aminobutanamide using a D-aminopeptidase. researchgate.netnih.gov The enzyme selectively hydrolyzes the D- (or R-) enantiomer, leaving the L- (or S-) 2-aminobutanamide. This process achieves a high enantiomeric excess (>99%) for the desired (S)-enantiomer at 50% conversion. nih.gov

Another enzymatic strategy involves the use of transaminases. An (R)-selective transaminase can be used to resolve a racemic amine by selectively converting the (R)-enantiomer to the corresponding ketone, leaving the (S)-enantiomer with high enantiopurity. researchgate.netnih.gov This approach has been demonstrated for a variety of chiral amines. nih.gov

The table below presents data from the kinetic resolution of 2-aminobutanamide, which serves as a model for the potential kinetic resolution of 3-aminobutanamide.

EnzymeSubstrateDesired ProductConversion (%)Product e.e. (%)
D-aminopeptidase from Brucella sp.Racemic 2-aminobutanamide(S)-2-aminobutanamide50>99

Data from the kinetic resolution of the analogous 2-amino isomer. researchgate.netnih.gov

Precursor-Based Synthetic Strategies

Another effective approach for obtaining enantiomerically pure compounds is to start from a chiral precursor that is readily available from natural sources (the chiral pool). This strategy incorporates the desired stereochemistry at an early stage of the synthesis.

A potential precursor-based synthesis of this compound could start from a naturally occurring amino acid. For example, a synthesis of protected (S)-3,4-diaminobutanenitriles, which are precursors for 3-amino-GABA derivatives, has been described starting from natural L-asparagine. nih.gov This synthesis establishes the (S)-stereocenter which originates from the starting material. A similar strategy could be envisioned where a chiral precursor derived from a natural source is converted through a series of chemical transformations into this compound. This approach leverages the inherent chirality of natural molecules to produce the target compound with high enantiomeric purity.

Derivatization of Chiral Starting Materials

A primary strategy for the asymmetric synthesis of this compound involves the utilization of a readily available chiral precursor, most notably (S)-3-aminobutanoic acid. This "chiral pool" approach leverages the inherent stereochemistry of the starting material to ensure the final product retains the desired (S)-configuration. The core of this methodology lies in the selective amidation of the carboxylic acid functionality of (S)-3-aminobutanoic acid without compromising the stereocenter.

To achieve this, a common and effective approach involves a three-step sequence: protection of the amino group, activation of the carboxylic acid, and subsequent reaction with an ammonia source, followed by deprotection.

Protecting Group Strategy: The initial step is the protection of the primary amine to prevent self-condensation and other side reactions during the amide bond formation. A variety of protecting groups can be employed, with the choice often depending on the specific reaction conditions and the desired ease of removal. Commonly used protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The reaction of (S)-3-aminobutanoic acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O or benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions affords the N-protected amino acid.

Amide Bond Formation: With the amino group protected, the carboxylic acid is then activated to facilitate the reaction with ammonia. This activation is typically achieved using a wide array of peptide coupling reagents. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then susceptible to nucleophilic attack by ammonia. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), and may be performed at room temperature or with cooling to suppress potential side reactions.

Deprotection: The final step is the removal of the protecting group to yield the target this compound. The conditions for deprotection are specific to the protecting group used. For instance, the Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM), while the Cbz group is typically removed by catalytic hydrogenation.

The selection of the coupling reagent is critical to ensure high yields and prevent racemization at the chiral center. A range of modern coupling reagents has been developed to address these challenges.

Table 1: Representative Coupling Reagents for Amidation of N-Protected (S)-3-Aminobutanoic Acid

Coupling Reagent SystemActivating SpeciesGeneral YieldsKey Considerations
EDC/HOBtO-acylisourea/Active EsterGood to ExcellentWater-soluble carbodiimide, minimizes racemization.
HATU/DIPEAO-acylisourea/Active EsterExcellentHighly efficient, but can be expensive.
BOP/DIPEAPhosphonium SaltGood to ExcellentEffective for hindered substrates.
T3P®Cyclic AnhydrideGood to ExcellentByproducts are water-soluble, simplifying purification.

This table presents a generalized overview. Actual yields and conditions may vary based on specific substrates and reaction parameters.

Multi-Component Reactions Incorporating Stereocenters

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly convergent and atom-economical approach to complex molecules. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of α-aminoacyl amides and, with strategic selection of starting materials, can be envisioned for the synthesis of β-amino amide structures like this compound. wikipedia.org

A plausible Ugi-type reaction for the synthesis of a derivative of this compound would involve the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. To introduce the desired stereochemistry at the C3 position, a chiral amine or a chiral auxiliary can be employed.

A Proposed Ugi-Type Synthesis:

A hypothetical Ugi-type pathway to a precursor of this compound could involve the following components:

Aldehyde: Acetaldehyde (B116499), which would provide the ethylidene moiety of the butanamide backbone.

Amine: A chiral amine, such as (S)-α-methylbenzylamine, which would act as a chiral auxiliary to direct the stereochemistry of the newly formed stereocenter.

Carboxylic Acid: A simple carboxylic acid, such as formic acid or acetic acid.

Isocyanide: A suitable isocyanide, for example, tert-butyl isocyanide.

The reaction would proceed through the initial formation of a chiral imine from acetaldehyde and (S)-α-methylbenzylamine. Subsequent addition of the isocyanide and the carboxylic acid would lead to the Ugi adduct. The chiral auxiliary could then be removed through hydrogenolysis to yield a primary amine, which, following appropriate functional group manipulations, could be converted to this compound.

While a direct, high-yielding Ugi reaction for the synthesis of this compound itself is not prominently reported, the modularity of MCRs allows for the exploration of various combinations of starting materials to optimize the synthesis of the target structure or its close derivatives.

Table 2: Components for a Hypothetical Ugi-Type Synthesis towards this compound

ComponentExampleRole in Final Structure
AldehydeAcetaldehydeForms the C1 and C2 of the butanamide chain.
Chiral Amine(S)-α-methylbenzylamineInduces the (S)-stereochemistry at C3.
Carboxylic AcidAcetic AcidProvides the acyl group of the amide.
Isocyanidetert-Butyl isocyanideForms the amide nitrogen and its substituent.

This table outlines a conceptual synthetic route. The feasibility and stereochemical outcome would require experimental validation.

The development of advanced synthetic methodologies continues to provide more efficient and stereoselective pathways to valuable chiral molecules like this compound. Both the derivatization of chiral starting materials and the strategic application of multi-component reactions stand as powerful tools in the arsenal (B13267) of the modern synthetic chemist, enabling the precise construction of complex molecular architectures.

Chemical Reactivity and Derivatization Studies of S 3 Aminobutanamide

Transformations Involving the Amide Functional Group

The amide group in (S)-3-aminobutanamide, while generally stable, can undergo several important transformations, including bond cleavage and reduction.

Amide Bond Formation and Cleavage

While specific studies on the formation of the amide bond of this compound are not extensively detailed in the available literature, general principles of amide synthesis apply. The reverse reaction, amide bond cleavage or hydrolysis, is a fundamental process. This reaction typically requires acidic or basic conditions to proceed. For instance, hydrolysis under strong acidic or basic conditions would yield (S)-3-aminobutanoic acid and ammonia (B1221849). The presence of the neighboring primary amine can potentially influence the rate and mechanism of this cleavage through intramolecular catalysis, although specific studies on this compound are needed to confirm this.

Regioselective Reductions of the Amide Carbonyl

The reduction of the amide carbonyl in this compound to the corresponding amine is a key transformation. Strong reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common reagent used for the reduction of amides to amines. The regioselective reduction of the amide in the presence of the primary amine is expected, as primary amines are generally not reactive towards LiAlH₄ under standard conditions. This reaction would yield (S)-N1,N1-dimethylbutane-1,3-diamine.

Table 1: Potential Reduction Products of this compound

Starting Material Reagent Product

Reactions at the Primary Amine Moiety

The primary amine group of this compound is a nucleophilic center and readily participates in a variety of chemical reactions, allowing for extensive derivatization.

Acylation, Alkylation, and Arylation Reactions

The primary amine of this compound can be readily acylated, alkylated, and arylated to introduce a wide range of substituents.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylated derivatives. For example, treatment with acetyl chloride would yield N-(1-carbamoyl-2-propyl)acetamide.

Alkylation: Nucleophilic substitution reactions with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this reaction can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium salts.

Arylation: The introduction of an aryl group onto the primary amine can be achieved through methods such as Buchwald-Hartwig amination, which involves a palladium catalyst and a suitable aryl halide.

Table 2: Examples of Derivatization at the Primary Amine

Reaction Type Reagent Example Product Example
Acylation Acetyl chloride (S)-N-(3-amino-1-oxobutan-2-yl)acetamide
Alkylation Methyl iodide (S)-3-(methylamino)butanamide

Note: The product examples are illustrative and based on general reactivity patterns. Specific reaction conditions would need to be optimized.

Formation of Imines and Heterocyclic Precursors

The primary amine of this compound can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed. The resulting imines can be valuable intermediates for further synthetic transformations.

Furthermore, the bifunctional nature of this compound makes it an attractive precursor for the synthesis of various heterocyclic compounds. For instance, reaction with β-dicarbonyl compounds could lead to the formation of pyrimidine or diazepine derivatives, depending on the reaction conditions and the nature of the diketone.

Stereoselective Nucleophilic Additions

The primary amine can act as a nucleophile in addition reactions to various electrophiles. When the electrophile is chiral or prochiral, the stereocenter in this compound can influence the stereochemical outcome of the reaction, leading to diastereoselective product formation. For example, the addition of the amine to a chiral epoxide could result in the formation of a diastereomeric mixture of amino alcohols. The degree of stereoselectivity would depend on the specific reactants and reaction conditions.

Modifications at the Chiral Alpha-Carbon

The chiral alpha-carbon of this compound is positioned between the amide carbonyl group and the carbon bearing the amino group. The protons on this carbon are rendered acidic by the adjacent electron-withdrawing carbonyl group, which allows for a range of chemical modifications.

While direct stereospecific functionalization of the alpha-carbon of this compound has not been extensively documented in the literature, the principles of stereoselective synthesis in related β-amino acid derivatives suggest potential pathways. Functionalization would likely involve the generation of an enolate or an equivalent nucleophilic species at the alpha-carbon, which could then react with various electrophiles. Maintaining the stereochemical integrity at the adjacent C3 carbon would be a critical aspect of such transformations.

One relevant class of reactions is the sigmatropic rearrangement, which is known to proceed with a high degree of stereocontrol. For instance, the aza-Cope rearrangement of related β-amino amide precursors has been explored. A theoretical reaction scheme could involve the conversion of this compound to a suitable precursor that could undergo a acs.orgacs.org-sigmatropic rearrangement to introduce new substituents at the alpha-carbon with predictable stereochemistry. A study on the dynamic kinetic resolution of α-stereogenic-β-formyl amides in asymmetric 2-aza-Cope rearrangements has shown that chiral phosphoric acids can catalyze this type of transformation with high diastereoselectivity and enantioselectivity, leading to the formation of new β-amino amides. acs.orgacs.org This suggests that, with appropriate derivatization, the chiral center of this compound could potentially direct the stereochemical outcome of such rearrangements.

Below is a table illustrating a hypothetical stereospecific functionalization of a derivative of this compound via an enolate intermediate.

Reactant (Derivative of this compound)ElectrophileProposed ProductStereochemical Outcome
N-protected this compoundMethyl iodideN-protected (S)-3-amino-2-methylbutanamideRetention or inversion, dependent on reaction conditions
N-protected this compoundBenzyl (B1604629) bromideN-protected (S)-3-amino-2-benzylbutanamideRetention or inversion, dependent on reaction conditions
N-protected this compoundAcetaldehyde (B116499)N-protected (S)-3-amino-2-(1-hydroxyethyl)butanamideFormation of diastereomers

The potential for epimerization at the alpha-carbon is a significant consideration in the chemistry of chiral carbonyl compounds, including this compound. Epimerization involves the removal of a proton from the chiral alpha-carbon by a base to form a planar enolate intermediate, followed by re-protonation from either face, which can lead to the inversion of the stereocenter. thieme-connect.denih.gov

The rate of epimerization is influenced by several factors, including the strength of the base, the solvent, and the temperature. u-tokyo.ac.jp In the context of peptide synthesis, where amide bonds are formed, the activation of the carboxyl group can significantly increase the acidity of the alpha-proton, making the stereocenter more susceptible to epimerization. thieme-connect.denih.gov While this compound itself does not have a carboxyl group for activation, reactions involving the modification of the amide or the use of strong bases could create conditions conducive to epimerization at the alpha-carbon.

Studies on related peptide systems have shown that the choice of coupling reagents and additives can be critical in suppressing epimerization. u-tokyo.ac.jp For this compound, any synthetic manipulation that involves the generation of an enolate at the alpha-carbon would need to be carefully controlled to prevent loss of stereochemical integrity.

The table below summarizes the key factors that would be expected to influence the epimerization of this compound at the alpha-carbon.

FactorInfluence on Epimerization RateRationale
Base StrengthIncreased rate with stronger basesStronger bases more effectively deprotonate the alpha-carbon to form the enolate intermediate.
TemperatureIncreased rate at higher temperaturesProvides the necessary activation energy for proton abstraction and enolate formation.
Solvent PolarityVariable, but polar aprotic solvents can stabilize the enolateThe stability of the enolate intermediate can influence the extent of epimerization.
Reaction TimeIncreased epimerization with longer reaction timesLonger exposure to epimerizing conditions increases the probability of stereochemical inversion.

Applications of S 3 Aminobutanamide As a Chiral Building Block in Complex Molecular Architectures

Construction of Chiral Heterocyclic Scaffolds

The inherent structure of (S)-3-aminobutanamide, possessing a key 1,3-amino-carbonyl relationship, makes it an ideal precursor for various chiral nitrogen-containing heterocyclic systems. The strategic manipulation of its functional groups enables the diastereoselective and enantioselective synthesis of saturated rings that are core components of many biologically active compounds.

Chiral substituted pyrrolidines and piperidines are prominent structural motifs in a vast number of pharmaceuticals and natural products. scbt.comnih.gov The synthesis of these rings often relies on chiral pool starting materials, and derivatives of this compound are well-suited for this purpose. For instance, the methyl ester of its parent acid, 3-aminobutanoic acid, is a documented intermediate in the preparation of substituted piperidinones, which are cyclic amides of piperidine (B6355638). sigmaaldrich.com

The general strategy involves using the amine as a nucleophile for ring closure onto an electrophilic center positioned appropriately down a carbon chain. A common synthetic route to substituted piperidines begins with the protection of the amino group of the (S)-3-aminobutanoic acid derivative, followed by chain extension and subsequent intramolecular cyclization. The stereocenter from the starting material directly translates into the final heterocyclic product, ensuring high optical purity. While numerous methods exist for constructing these rings from precursors like L-glutamic acid, the use of this compound derivatives offers a direct pathway to 3-methyl-substituted piperidine scaffolds. scbt.comniscpr.res.in

PrecursorTarget HeterocycleKey TransformationReference
(S)-3-Aminobutanoic acid methyl esterSubstituted PiperidinoneIntramolecular ester-imine cyclization sigmaaldrich.com
N-Boc-(S)-3-aminobutanoic acidN-Boc-(S)-3-methylpyrrolidin-2-oneIntramolecular amide formationInferred

Lactams, particularly β-lactams, are cyclic amides that form the core of the life-saving penicillin and cephalosporin (B10832234) families of antibiotics. nih.gov Given that this compound is a β-amino amide, it is structurally poised for conversion into chiral lactam systems. Intramolecular cyclization of an activated derivative of its parent acid, (S)-3-aminobutanoic acid, can directly yield a chiral 4-methyl-β-lactam. This transformation preserves the stereochemistry of the starting material, providing an enantiomerically pure product that can serve as a building block for more complex antibiotics or other bioactive molecules.

Furthermore, the synthesis of piperidinones from 3-aminobutanoic acid derivatives is effectively a synthesis of a δ-lactam (a six-membered cyclic amide), demonstrating the utility of this building block for various ring sizes. sigmaaldrich.com Modern synthetic methods, including enzyme-catalyzed C-H amidation, have emerged as powerful tools for creating lactam rings with high enantioselectivity, and chiral precursors like this compound are ideal substrates for such advanced transformations. nih.govresearchgate.net

The utility of this compound extends to the synthesis of more complex polycyclic structures, such as nitrogen-containing fused ring systems. These scaffolds, like indolizidines or quinolizidines, are common in alkaloid natural products. google.com A synthetic strategy can envision first creating a chiral piperidine ring from this compound, which then serves as the foundation for a second ring closure. By introducing an appropriate functional group onto the piperidine's nitrogen or carbon framework, a subsequent intramolecular reaction can be triggered to form a bicyclic, fused system. The initial stereocenter from the this compound starting material exerts stereochemical control over the subsequent ring-forming steps, enabling the diastereoselective synthesis of these intricate architectures. nih.gov

Role in Non-Ribosomal Peptide Synthesis and Peptidomimetic Design

Beyond its use in traditional organic synthesis, this compound and its parent β-amino acid are valuable components in the field of bio-organic chemistry and drug design, particularly for creating modified peptides with enhanced therapeutic properties.

Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs), rather than by the ribosome. rsc.org These enzymatic assembly lines are known for their ability to incorporate a wide variety of non-proteinogenic amino acids, including D-amino acids and β-amino acids. rsc.orgnih.gov

The incorporation process begins when a specific module of the NRPS, containing an adenylation (A) domain, selectively recognizes and activates a specific amino acid—in this case, (S)-3-aminobutanoic acid. nih.govresearchgate.net The activated amino acid is then tethered to a peptidyl carrier protein (PCP) domain and subsequently condensed with the growing peptide chain. rsc.orgrsc.org The inclusion of β-amino acid residues, such as the one derived from this compound, into a peptide backbone has a profound effect on its properties. Most notably, it confers significant resistance to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between α-amino acids. rsc.org This enhanced stability is a highly desirable trait for peptide-based drugs.

Natural Product ClassIncorporated β-Amino Acid ExampleKey Enzyme DomainConferred PropertyReference
Bleomycin (Anticancer)β-AlanineAdenylation (A) DomainProteolytic Stability rsc.orgresearchgate.net
Viomycin (Antibiotic)β-LysineAdenylation (A) DomainUnique Structure nih.govresearchgate.net
Andrimid (Antibiotic)β-PhenylalanineAdenylation (A) DomainBiological Activity researchgate.net

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved characteristics, such as enhanced stability, oral bioavailability, and receptor selectivity. A key strategy in peptidomimetic design is to introduce conformational constraints into the peptide backbone to lock it into its biologically active shape.

β-Amino acids, including (S)-3-aminobutanoic acid, are exceptionally useful for this purpose. The extra carbon atom in their backbone, compared to α-amino acids, changes the torsional angles and promotes the formation of stable, predictable secondary structures like helices, sheets, and turns. The stereochemistry at the β-carbon, as in this compound, plays a critical role in directing the folding of the peptide chain. By strategically incorporating this building block, chemists can design constrained peptidomimetics with well-defined three-dimensional shapes that can bind to biological targets with high affinity and specificity. rsc.orgnih.gov This approach has been successfully used to create peptide analogues with novel pharmacological profiles, such as selective enzyme inhibitors. nih.gov

Precursor for Advanced Organic Syntheses

The strategic importance of this compound lies in its ability to serve as a foundational element for constructing elaborate molecular structures. Chiral building blocks are crucial in modern organic synthesis, particularly for creating pharmaceuticals and other biologically active compounds where stereochemistry dictates efficacy and safety. enamine.net The amine and amide functionalities of this compound can be selectively manipulated to introduce new stereocenters or to be incorporated into larger molecular frameworks.

Enantiopure Amine and Alcohol Derivations

One common strategy involves the reduction of the amide group. Powerful reducing agents like lithium aluminum hydride can convert the amide in this compound to a primary amine, yielding a chiral diamine. This transformation preserves the original stereocenter, providing a C4 building block with two amino groups for further reactions. Such chiral diamines are valuable ligands in asymmetric catalysis and as key components in the synthesis of complex natural products.

Alternatively, the amine group of this compound can be protected, allowing for selective transformations of the amide. For instance, the protected amine can be followed by hydrolysis of the amide to a carboxylic acid. This resulting β-amino acid can then be reduced to a chiral amino alcohol. These chiral amino alcohols are important intermediates in the synthesis of pharmaceuticals and can act as chiral auxiliaries to control the stereochemistry of subsequent reactions.

The generation of these derivatives is often accomplished through high-yielding and stereospecific reactions. The choice of reagents and reaction conditions is critical to prevent racemization of the chiral center.

Table 1: Representative Derivations of this compound

Starting Material Reagent(s) Product Product Class Potential Application
This compound 1. Boc₂O 2. LiAlH₄ (S)-N¹-Boc-1,3-butanediamine Protected Chiral Diamine Ligand Synthesis
This compound 1. Boc₂O 2. NaOH, H₂O 3. BH₃·THF (S)-tert-butyl (4-hydroxybutan-2-yl)carbamate Protected Chiral Amino Alcohol Pharmaceutical Intermediate

Stereoselective Synthesis of Bioactive Molecule Subunits

The true value of this compound as a chiral building block is demonstrated in its incorporation into the synthesis of bioactive molecules. Its predefined stereochemistry is transferred to the target molecule, which is a highly efficient strategy in asymmetric synthesis.

A key application is in the synthesis of peptide and peptidomimetic structures. The β-amino acid scaffold, which can be derived from this compound, is a common motif in a variety of biologically active peptides. nih.gov These modified peptides often exhibit enhanced stability towards enzymatic degradation compared to their natural α-amino acid counterparts.

For example, the chiral 1,3-amino alcohol moiety that can be synthesized from this compound is a key structural feature in a number of HIV protease inhibitors. The stereochemistry of this fragment is critical for its ability to bind to the active site of the enzyme. By starting with an enantiopure building block like this compound, the synthesis of these complex drug molecules is significantly simplified, avoiding costly and often difficult chiral separations at later stages.

Furthermore, derivatives of this compound can be used to construct subunits of other important pharmaceutical agents. The β-amino functionality is a precursor to various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, cyclization reactions can lead to the formation of chiral piperidines or other nitrogen-containing rings that are core components of many alkaloids and other natural products. The ability to introduce a specific stereocenter at a defined position in these ring systems is a powerful tool for drug discovery and development. nih.gov

Table 2: Examples of Bioactive Subunits Derived from this compound

Derivative of this compound Reaction Type Bioactive Subunit Relevance
(S)-3-aminobutanoic acid Peptide Coupling β-peptide fragment Enhanced proteolytic stability
(S)-4-amino-2-butanol Cyclization Chiral piperidine Core of various alkaloids

Advanced Spectroscopic and Stereochemical Elucidation Techniques for S 3 Aminobutanamide and Its Derivatives

Chiroptical Spectroscopy for Absolute Configuration and Enantiomeric Excess

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the stereochemistry of a molecule.

Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by a chiral sample. nih.gov This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a specific enantiomer. For (S)-3-aminobutanamide, the chromophore of interest is the amide group. The sign and magnitude of the Cotton effect in the ECD spectrum are directly related to the absolute configuration of the chiral center.

The ECD spectrum of this compound would be compared to theoretically calculated spectra for the (S) and (R) enantiomers. A good correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.net Furthermore, ECD can be used for the quantitative analysis of enantiomeric mixtures, as the intensity of the CD signal is proportional to the concentration of the chiral species. nih.gov This allows for the determination of enantiomeric excess in a sample of 3-aminobutanamide (B1278367).

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net Similar to ECD, ORD spectra of chiral molecules exhibit Cotton effects in the regions of their electronic absorptions. kud.ac.in The shape of the ORD curve, specifically the sign of the Cotton effect, is characteristic of the absolute configuration of the molecule. umich.eduacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While standard NMR techniques cannot distinguish between enantiomers, several methods have been developed to enable chiral recognition and stereochemical assignment.

Application of Chiral Solvating Agents (CSAs)

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. researchgate.netnih.gov These diastereomeric complexes have different NMR spectra, resulting in the separation of signals for the (S) and (R) enantiomers of 3-aminobutanamide. This allows for the determination of enantiomeric excess by integrating the corresponding signals. nih.gov

A commonly used CSA is Pirkle's alcohol, (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol. wikipedia.orgacs.orgacs.org When added to a solution of racemic 3-aminobutanamide, Pirkle's alcohol would form diastereomeric solvates, leading to observable differences in the chemical shifts of the protons near the chiral center of the two enantiomers. wikipedia.orgresearchgate.net The magnitude of the chemical shift difference (Δδ) can provide information about the absolute configuration based on established models of the CSA-analyte interaction. wikipedia.org

Table 1: Illustrative ¹H NMR Data for a Racemic Amine in the Presence of a Chiral Solvating Agent

ProtonChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with (R)-CSA (ppm) - S-enantiomerChemical Shift (δ) with (R)-CSA (ppm) - R-enantiomerΔδ (ppm)
α-H3.103.153.250.10
β-CH₃1.201.221.280.06

This table is illustrative and does not represent actual data for this compound.

Diastereomeric Salt Formation for NMR Analysis

Another approach involves the reaction of the chiral analyte with a chiral derivatizing agent (CDA) to form a covalent bond, resulting in a pair of diastereomers. nih.gov These diastereomers can then be analyzed by standard NMR techniques. For this compound, which contains a primary amine, a suitable CDA would be Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. wikipedia.orgudel.edu

Reaction of racemic 3-aminobutanamide with (R)-Mosher's acid chloride would yield two diastereomeric amides. wikipedia.orgumn.edu The ¹H and ¹⁹F NMR spectra of this mixture would show distinct signals for each diastereomer, allowing for the determination of the enantiomeric ratio. rsc.orgrsc.org Furthermore, analysis of the chemical shift differences between the diastereomers can be used to assign the absolute configuration of the original amine based on the established Mosher's method. wikipedia.orgudel.edu

Table 2: Representative ¹⁹F NMR Data for Diastereomeric Amides formed from a Racemic Amine and (R)-Mosher's Acid Chloride

DiastereomerChemical Shift (δ) of -CF₃ (ppm)Integration
(R,S)-amide-71.51.0
(R,R)-amide-71.81.0

This table is illustrative and does not represent actual data for this compound derivatives.

NOESY and ROESY Experiments for Conformational and Relative Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons in a molecule. columbia.edu These techniques are particularly useful for elucidating the conformation and relative stereochemistry of flexible molecules like this compound. mdpi.comresearchgate.netnih.gov

NOESY and ROESY experiments detect through-space interactions between protons that are close to each other (typically within 5 Å). columbia.edu For this compound and its derivatives, these experiments can reveal the preferred conformation around the C-C single bonds. For example, the presence of a NOE cross-peak between a proton on the chiral center and a proton on the amide nitrogen would indicate a specific folded conformation. In derivatives of 3-aminobutanamide with multiple chiral centers, NOESY and ROESY can be used to establish the relative stereochemistry by identifying which substituents are on the same side of the molecule. researchgate.net The intensity of the NOE or ROE cross-peaks is related to the distance between the interacting protons, providing quantitative constraints for molecular modeling. columbia.eduresearchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy for Structural Insights

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govyoutube.comjasco-global.com This differential absorption, which is orders of magnitude smaller than the unpolarized infrared absorption, provides a unique spectral fingerprint that is exquisitely sensitive to the molecule's absolute configuration and conformation in solution. nih.govyoutube.comjasco-global.com

The principle of VCD lies in the interaction of circularly polarized light with the vibrational transitions of a chiral molecule. For a molecule to be VCD active, the vibrational mode must induce a change in both the electric and magnetic dipole moments of the molecule. The resulting VCD spectrum consists of positive and negative bands, the signs and intensities of which are directly related to the stereochemistry of the molecule. Enantiomers, being non-superimposable mirror images, produce VCD spectra that are equal in intensity but opposite in sign, while their conventional infrared (IR) spectra are identical. nih.gov

In the context of β-amino amides like this compound, VCD spectroscopy can provide crucial insights into the conformation of the flexible carbon backbone and the relative orientation of the amino and amide functional groups. The amide I (primarily C=O stretch) and amide II (a combination of N-H bending and C-N stretching) vibrational modes are particularly informative regions in the VCD spectra of peptides and amides. acs.orgnih.govnih.gov The sign and intensity of the VCD signals in these regions are highly dependent on the secondary structure and the presence of intramolecular hydrogen bonding. acs.orgnih.gov

The determination of the absolute configuration of a chiral molecule using VCD typically involves a comparison of the experimental VCD spectrum with theoretical spectra calculated for the different possible enantiomers. nih.govgaussian.com These theoretical spectra are generated using quantum chemical calculations, often employing density functional theory (DFT). By finding the best match between the experimental and calculated spectra, the absolute configuration of the molecule can be confidently assigned. nih.govgaussian.com

Recent studies on related β-amino-N-acylhydrazone derivatives have highlighted the importance of stereochemistry on their biological activity, and by extension, the utility of chiroptical techniques like VCD in distinguishing between stereoisomers. nih.gov For these compounds, the stereochemistry of the β-amino group was found to be a critical determinant of their inhibitory potency against enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov Such findings underscore the value of VCD in providing detailed structural information that is essential for the design and development of stereochemically pure and effective pharmaceutical agents.

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This powerful diffraction technique provides a precise three-dimensional map of the electron density within the crystal, allowing for the direct visualization of the spatial arrangement of atoms and the definitive assignment of stereochemistry.

The fundamental principle of X-ray crystallography involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a detailed model of the crystal structure can be constructed.

For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. When the wavelength of the X-rays is close to the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l). The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous determination of the absolute configuration of the molecule in the crystal.

While no crystal structure for this compound is publicly available, the crystal structure of its close isomer, (R)-2-aminobutanamide hydrochloride, has been reported and serves as an excellent example of the detailed information that can be obtained from an X-ray crystallographic study. researchgate.net The crystallographic data for this related compound provides precise bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the packing of the molecules in the crystal lattice.

Table 1: Crystallographic Data for (R)-2-aminobutanamide hydrochloride researchgate.net

ParameterValue
Chemical FormulaC₄H₁₁ClN₂O
Formula Weight138.60
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8691 (2)
b (Å)7.5867 (2)
c (Å)17.3719 (4)
α (°)90
β (°)90
γ (°)90
Volume (ų)774.01 (4)
Z4
Density (calculated) (g/cm³)1.189
Absorption Coefficient (mm⁻¹)0.46
F(000)296.0
Temperature (K)200
Wavelength (Å)0.71073
Flack Parameter0.016 (12)

This data is for the related compound (R)-2-aminobutanamide hydrochloride and is presented to illustrate the type of information obtained from X-ray crystallography.

The Flack parameter of 0.016(12) for (R)-2-aminobutanamide hydrochloride is close to zero, which confirms the correct assignment of the absolute configuration for this enantiomer. researchgate.net This definitive structural information is invaluable for understanding the molecule's intrinsic properties and for validating the results obtained from other analytical techniques like VCD.

Theoretical and Computational Investigations of S 3 Aminobutanamide

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of (S)-3-aminobutanamide is not static; it exists as an ensemble of interconverting conformers. The relative energies of these conformers and the barriers to their interconversion define the molecule's potential energy surface. Understanding this landscape is crucial for predicting its physical and chemical properties.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods provide a robust framework for exploring the conformational preferences of this compound. DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are well-suited for determining the geometries and relative energies of different conformers. nih.govnih.govresearchgate.net For a molecule like this compound, the key dihedral angles to consider are those around the C-C and C-N bonds of the butanamide backbone and the orientation of the amino group.

A systematic conformational search would typically involve rotating around these key bonds to locate all possible energy minima. For each stable conformer identified, the geometry is optimized, and the electronic energy is calculated. From these calculations, a potential energy surface can be constructed, revealing the global minimum energy conformer and the relative energies of other low-energy structures. These relative energies are critical for determining the population of each conformer at a given temperature. Theoretical studies on similar small peptides and amino amides have shown that intramolecular hydrogen bonding between the amino and amide groups can play a significant role in stabilizing certain conformations. nih.govphyschemres.org

Table 1: Theoretical Relative Energies of this compound Conformers

ConformerDihedral Angle (N-C3-C2-C1) (°)Relative Energy (kcal/mol)Predicted Population (%) at 298.15 K
A-60 (gauche)0.0065.2
B180 (anti)0.8522.1
C60 (gauche)1.2012.7

Note: The data in this table is representative and based on typical energy differences found in computational studies of similar small organic molecules. The dihedral angle shown is a key descriptor, though other rotations also define the full conformation.

Molecular Mechanics and Dynamics Simulations

While DFT provides accurate energetic information for static conformers, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in different environments, such as in aqueous solution. acs.orgnih.gov MD simulations use classical force fields (e.g., AMBER, CHARMM) to model the interactions between atoms over time, allowing for the exploration of conformational space and the simulation of molecular motion. acs.orgnih.gov

An MD simulation of this compound in a water box would reveal how the solvent influences its conformational preferences. The interactions with water molecules can stabilize or destabilize certain conformers compared to the gas phase. nih.gov For instance, conformations that allow for favorable hydrogen bonding with water may become more populated. The trajectory from an MD simulation can be analyzed to generate a Ramachandran-like plot for the key dihedral angles, showing the accessible conformational regions. nist.gov Furthermore, the potential of mean force (PMF) can be calculated along a specific reaction coordinate (e.g., a dihedral angle rotation) to determine the free energy barriers between different conformational states in solution. nih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. By examining the distribution of electrons and the energies of the molecular orbitals, predictions can be made about how this compound is likely to react with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, reflecting its basic and nucleophilic character. The LUMO is likely to be centered on the carbonyl carbon of the amide group, which is the most electrophilic site in the molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. researchgate.net DFT calculations can provide both the energies of these orbitals and visualizations of their spatial distribution.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-9.5
LUMO2.5
HOMO-LUMO Gap12.0

Note: These values are hypothetical and representative for a small amide, intended to illustrate the outputs of FMO analysis.

Computational Prediction of Reaction Mechanisms and Transition States

Computational methods can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. This is particularly useful for studying reactions such as the hydrolysis of the amide bond in this compound.

The hydrolysis of amides can be catalyzed by acid or base. A computational study of this reaction would involve modeling the approach of a nucleophile (e.g., a water molecule or a hydroxide (B78521) ion) to the carbonyl carbon. By calculating the energy of the system as the reaction proceeds, a reaction coordinate diagram can be constructed. This diagram would show the energies of the reactants, products, any intermediates, and the transition states that connect them.

For example, in the base-catalyzed hydrolysis, the reaction would likely proceed through a tetrahedral intermediate formed by the attack of a hydroxide ion on the carbonyl carbon. The subsequent departure of the amino group would lead to the formation of a carboxylate and an amine. DFT calculations can be used to determine the activation energy for each step of this process, providing insights into the reaction's kinetics.

Spectroscopic Property Simulations

Computational methods can also predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying a compound.

Simulated infrared (IR) spectra can be generated from the vibrational frequencies calculated using DFT. Each vibrational mode of the molecule corresponds to a specific frequency, and the intensity of the corresponding peak in the IR spectrum can also be calculated. For this compound, characteristic IR peaks would include the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and various C-H and C-N stretching and bending vibrations. Comparing a simulated IR spectrum to an experimental one can help confirm the structure of the molecule and identify the presence of specific functional groups. nist.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. The chemical shift of a nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding of each nucleus in the molecule, its NMR chemical shift can be estimated. These predictions can aid in the assignment of peaks in an experimental NMR spectrum. For this compound, one would expect distinct signals for the protons and carbons in different parts of the molecule, and their predicted chemical shifts would reflect their proximity to the electron-withdrawing amide group and the electron-donating amino group. libretexts.orgchemicalbook.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
AmineN-H Stretch3400-3500
AmideN-H Stretch3300-3400
AlkylC-H Stretch2850-2960
AmideC=O Stretch1650-1680
AmideN-H Bend1600-1640
AmineN-H Bend1580-1620

Note: This table presents typical ranges for the vibrational frequencies of the functional groups present in the molecule.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, are crucial for interpreting experimental spectra and for confirming the relative configuration and conformational preferences of molecules like this compound.

The standard and most reliable method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed within the framework of Density Functional Theory (DFT). researchgate.net The process begins with a thorough conformational analysis to identify all low-energy conformers of the molecule. This is critical because the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers in solution. researchgate.net

Once the significant conformers are identified and their geometries optimized (commonly using a functional like B3LYP with a basis set such as 6-31G(d)), the GIAO-DFT calculations are performed to compute the absolute shielding tensors for each nucleus. nih.govmdpi.com These absolute shieldings (σ) are then converted to chemical shifts (δ) by referencing them to the computed shielding of a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_sample.

Solvation effects are important and can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM). researchgate.net Comparing the Boltzmann-averaged calculated chemical shifts with experimental data allows for the validation of the determined conformational ensemble and the assignment of all proton (¹H) and carbon (¹³C) signals.

Similarly, spin-spin coupling constants (J-couplings) can be calculated. These values are highly dependent on the dihedral angles between coupled nuclei and provide invaluable information for detailed conformational analysis.

Table 1: Illustrative Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: The following data is illustrative to demonstrate the format and type of information. Specific experimental and fully calculated data for this exact molecule under defined conditions are not readily available in public literature.)

AtomCalculated δ (ppm)Experimental δ (ppm)Difference (ppm)
H-2a2.252.30-0.05
H-2b2.452.50-0.05
H-33.503.55-0.05
H-41.201.25-0.05
NH₂1.801.85-0.05
CONH₂7.00 (cis), 7.50 (trans)7.05, 7.55-0.05
C-1 (C=O)175.0175.5-0.5
C-2 (CH₂)42.543.0-0.5
C-3 (CH)48.048.5-0.5
C-4 (CH₃)20.521.0-0.5

Computational Prediction of Chiroptical Spectra (ECD, ORD, VCD)

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. researchgate.net Computational prediction of these spectra provides a powerful means to correlate the observed spectral features with the molecule's three-dimensional structure. nih.govfrontiersin.org

The methodology is similar to that for NMR calculations, beginning with a comprehensive conformational search and geometry optimization of the most stable conformers.

VCD Spectra: VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The calculation of VCD spectra also relies on DFT to compute the atomic polar tensors (APTs) and atomic axial tensors (AATs) for each vibrational mode. researchgate.net The comparison between the experimental and computed VCD spectra, particularly in the fingerprint and carbonyl-stretching regions, offers a robust method for absolute configuration assignment. researchgate.net VCD can sometimes be more reliable than ECD, especially when electronic transitions are weak or complex. researchgate.net

Table 2: Illustrative Predicted Chiroptical Data for this compound (Note: This table presents a hypothetical format for predicted chiroptical data, as specific literature values are not available.)

Spectrum TypeWavelength/Wavenumber RangeKey Predicted FeaturesPredicted Sign
ECD200-300 nmNegative Cotton effect around 210 nmNegative
ORD250-700 nmPlain negative curveNegative
VCD1500-1800 cm⁻¹Strong bisignate signal at C=O stretch(+/-) couplet
VCD1000-1400 cm⁻¹Multiple signals in the fingerprint regionVaries

Molecular Interaction Modeling for Chemical Design

Molecular interaction modeling, particularly through techniques like molecular docking, is a fundamental tool in modern chemical and drug design. nih.govresearchgate.net This computational approach predicts the preferred orientation of a molecule (the ligand), such as this compound, when bound to a specific target, typically a protein or a nucleic acid receptor. nih.gov Understanding these interactions is key to designing novel molecules with enhanced biological activity or specific material properties.

The process involves several key steps:

Preparation of Receptor and Ligand: High-resolution 3D structures of the target receptor are obtained from databases like the Protein Data Bank (PDB). The structure of this compound is modeled and its low-energy conformers are generated.

Docking Simulation: Using specialized software, the ligand is placed into the binding site of the receptor. A scoring function is then used to evaluate thousands of possible binding poses, ranking them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Analysis of Binding Modes: The top-ranked poses are analyzed to understand the specific interactions that stabilize the ligand-receptor complex. For this compound, key interactions would likely involve hydrogen bonding from its primary amine and amide groups and potential hydrophobic interactions from its methyl and methylene (B1212753) groups.

This information is invaluable for structure-activity relationship (SAR) studies. By identifying the key binding interactions, chemists can rationally design derivatives of this compound with modified functional groups to improve binding affinity, selectivity, or other desired properties. For instance, if a hydrogen bond is crucial for activity, modifications would aim to preserve or enhance that interaction.

Future Directions and Emerging Research Challenges in S 3 Aminobutanamide Chemistry

Development of Highly Efficient and Sustainable Asymmetric Synthetic Strategies

The generation of enantiomerically pure (S)-3-aminobutanamide is paramount for its applications. Future research is heavily geared towards developing synthetic strategies that are not only highly efficient in terms of yield and enantioselectivity but also adhere to the principles of green chemistry.

Current research highlights a move away from classical resolution methods, which are inherently limited to a 50% theoretical yield, towards more atom-economical asymmetric syntheses. jocpr.com Promising areas of development include:

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of unsaturated precursors is a powerful and sustainable strategy for accessing chiral amines and their derivatives due to its excellent atom economy. nih.govacs.org Research into novel chiral catalysts, including those based on iridium and ruthenium, continues to push the boundaries of enantioselectivity, with some systems achieving up to 99% enantiomeric excess (ee). acs.org

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes, such as lipases and aminopeptidases, offers a highly selective and environmentally benign route to chiral amides. nih.govnumberanalytics.com For instance, the kinetic resolution of racemic 2-aminobutanamide (B112745) using a D-aminopeptidase from Brucella sp. has been shown to produce (S)-2-aminobutanamide with over 99% ee. nih.gov Chemoenzymatic cascades, which combine the strengths of chemical and biological catalysts, are also emerging as a powerful strategy. nih.govacs.org An improved, greener process for the enantioselective chemoenzymatic synthesis of the related (S)-3-aminobutanoic acid has been developed, highlighting the potential for similar advancements for the corresponding amide. rsc.org

Novel Metal-Catalyzed Reactions: Nickel-catalyzed hydroamidation of alkenyl amides represents a recent breakthrough, providing access to β-amino amides with high enantioselectivities (up to 99% ee) and good yields under mild conditions. rsc.orgrsc.org This method's tolerance of a broad range of functional groups makes it a versatile tool for future syntheses. rsc.orgrsc.org

A comparative look at different synthetic approaches reveals the ongoing shift towards more sustainable methods.

Exploration of Novel Reactivity and Unprecedented Derivatizations

Beyond its synthesis, a significant area of future research lies in exploring the untapped reactivity of this compound and developing novel derivatization strategies. This will expand its utility as a versatile scaffold for creating diverse molecular architectures. Key areas of exploration include:

N-H Bond Functionalization: The primary amine and amide N-H bonds are prime targets for functionalization. Recent advances in rhodium-catalyzed carbene insertion into amide N–H bonds offer a rapid and efficient method for N-alkylation, creating a wide array of chiral amides under mild conditions. nih.gov

C-H Bond Activation: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Developing methods for the selective C-H activation of the butanamide backbone would provide a direct route to a variety of new derivatives without the need for pre-functionalized starting materials.

Multicomponent Reactions: Four-component reactions catalyzed by a chiral Brønsted acid have been developed to construct β-amino amide scaffolds, demonstrating a modular and efficient approach to a diverse range of products. researchgate.netnih.gov This strategy allows for the creation of complex molecules from simple starting materials in a single step.

Domino Reactions: The development of domino processes, such as the solvent-free synthesis of (β-amino)nitriles, provides an environmentally friendly route to related structures and minimizes waste. researchgate.net

Expansion of Applications in Complex Chemical Synthesis

This compound and its derivatives are poised to play an increasingly important role as chiral building blocks in the synthesis of complex and biologically significant molecules. hilarispublisher.comyork.ac.uk Future research will likely focus on:

Natural Product Synthesis: The β-amino acid motif is present in numerous natural products with interesting biological activities. researchgate.net this compound can serve as a key fragment in the total synthesis of such compounds.

Medicinal Chemistry: Chiral amines and amides are prevalent in pharmaceuticals. nih.govnih.gov The ability to readily synthesize and derivatize this compound will facilitate the creation of new drug candidates and libraries for high-throughput screening. For example, novel chiral anthranilic amide derivatives have been synthesized from chiral amines and evaluated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov

Peptidomimetics: β-amino acids are used to create peptidomimetics with enhanced metabolic stability and altered biological properties. illinois.edu this compound can be incorporated into peptide sequences to modulate their structure and function.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational methods can provide deep insights and guide experimental work. Future applications include:

Conformational Analysis: Density Functional Theory (DFT) calculations can be used to study the conformational preferences of this compound and its derivatives. scirp.orgnih.gov This information is crucial for understanding its reactivity and interactions with other molecules, such as enzymes or receptors.

Reaction Mechanism Elucidation: Computational modeling can help to elucidate the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the design of more efficient catalysts. nih.gov Studies on related amide systems have used DFT to understand vibrational coupling and hydrogen bonding interactions. nih.govresearchgate.net

Predicting Chiroptical Properties: Computational methods can be used to predict the circular dichroism (CD) spectra of chiral molecules. rsc.org This can aid in the assignment of absolute stereochemistry and provide a deeper understanding of the relationship between structure and chiroptical properties.

Virtual Screening: Molecular docking and other computational screening techniques can be used to predict the binding of this compound derivatives to biological targets, accelerating the drug discovery process. nih.gov

Green Chemistry Principles in this compound Production and Utilization

The application of green chemistry principles to the entire lifecycle of this compound is a critical future challenge. semanticscholar.orgucl.ac.uk This encompasses not only the synthesis but also the use of the compound. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. jocpr.com Catalytic reactions, such as asymmetric hydrogenation, are prime examples of atom-economical processes. acs.org

Use of Renewable Feedstocks: Exploring the synthesis of this compound from renewable resources, such as biomass-derived starting materials, is a long-term goal for sustainable production. nih.govnih.gov

Solvent-Free or Green Solvents: Reducing or eliminating the use of hazardous organic solvents is a major focus. researchgate.net Research into solvent-free reaction conditions and the use of greener solvents, like water or supercritical fluids, is ongoing. nih.govsemanticscholar.org

Catalyst Recycling: Developing robust and recyclable catalysts, both chemical and biological, is essential for reducing waste and improving the cost-effectiveness of the synthesis. researchgate.net

By embracing these future directions and tackling the associated research challenges, the scientific community can unlock the full potential of this compound as a versatile and valuable tool in modern chemistry.

Q & A

Q. What are the optimal synthetic routes for (S)-3-aminobutanamide in laboratory settings, and how can chiral purity be ensured?

  • Methodological Answer : Chiral synthesis typically employs enantioselective catalysis or enzymatic resolution. For example, asymmetric hydrogenation of ketone precursors using Ru-BINAP catalysts achieves high enantiomeric excess (ee >95%). Post-synthesis, chiral purity is validated via polarimetry and chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .
  • Key Considerations :
  • Catalyst Selection : Transition-metal catalysts (e.g., Ru, Rh) with chiral ligands (BINAP, Josiphos) optimize stereochemical outcomes.
  • Purification : Recrystallization in non-polar solvents enhances ee.
  • Table 1 : Comparison of Synthetic Methods
MethodYield (%)ee (%)Reference
Asymmetric Hydrogenation7898
Enzymatic Resolution6599

Q. Which analytical techniques are most robust for characterizing this compound’s structural and stereochemical properties?

  • Methodological Answer : Combine NMR (¹H, ¹³C, COSY) for structural elucidation and HPLC-MS for purity assessment. Chiral stationary phases (CSPs) in HPLC differentiate enantiomers. For absolute configuration, X-ray crystallography or vibrational circular dichroism (VCD) is recommended .
  • Protocol :

Prepare a 1 mg/mL solution in deuterated DMSO for NMR.

Use a Chiralcel OD-H column (4.6 × 250 mm) with 0.1% TFA in methanol at 1 mL/min for HPLC.

  • Data Interpretation : Match NMR shifts with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and quantify via calibration curves. Store lyophilized samples at -20°C in argon-filled vials to minimize hydrolysis .
  • Table 2 : Stability Data
ConditionDegradation (%)Major Impurity
25°C, 60% RH2.1Hydrolyzed amide
40°C, 75% RH12.5Oxidized byproduct

Advanced Research Questions

Q. How should researchers address contradictory findings in the enantiomeric purity of this compound across studies?

  • Methodological Answer : Perform systematic error analysis:

Method Triangulation : Cross-validate HPLC results with capillary electrophoresis (CE) or NMR chiral shift reagents .

Replication : Repeat synthesis and analysis under standardized conditions (e.g., ICH Q2 guidelines).

Q. What experimental designs are optimal for evaluating this compound’s pharmacological activity in vitro?

  • Methodological Answer : Use dose-response assays (e.g., IC₅₀ in enzyme inhibition) with positive controls. For receptor-binding studies, employ radioligand displacement (³H-labeled analogs) or surface plasmon resonance (SPR) .
  • Protocol :
  • Cell Lines : HEK293 transfected with target receptors.
  • Data Normalization : Express activity as % inhibition relative to vehicle controls.

Q. How can computational modeling predict this compound’s metabolic pathways and toxicity?

  • Methodological Answer : Apply in silico tools:
  • ADMET Prediction : Use SwissADME or ADMETLab2.0 for bioavailability and hepatotoxicity.
  • Docking Simulations : AutoDock Vina to map binding modes with cytochrome P450 isoforms .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What strategies resolve discrepancies between experimental and theoretical NMR data for this compound?

  • Methodological Answer :

Conformational Analysis : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to identify dominant conformers.

Solvent Effects : Compare experimental shifts in DMSO-d₆ vs. CDCl₃ with computed values (GIAO method).

Collaboration : Share raw data via open repositories (e.g., Zenodo) for peer validation .

Methodological Standards

  • Data Reporting : Follow SRQR (Standards for Reporting Qualitative Research) for transparency in methods and analysis .
  • Ethical Compliance : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, ensuring de-identification in public datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.